N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Descripción
BenchChem offers high-quality N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O4/c1-11-21-19(29-24-11)12-5-6-25-15(9-12)22-23-16(25)10-20-18(26)13-3-2-4-14-17(13)28-8-7-27-14/h2-6,9H,7-8,10H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZKLXNGOXSEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=C5C(=CC=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide represents a novel structure with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activities based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of derivatives that combine oxadiazole and triazole moieties known for their diverse biological activities. The general formula is , and it features complex structural components that contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole frameworks exhibit significant biological activities, particularly in anticancer applications. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines:
These values indicate that the compound exhibits potent antiproliferative effects against these cancer cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : The compound shows inhibitory activity against c-Met kinase and VEGFR-2, which are crucial in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound can induce apoptosis in cancer cells through:
- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
Case Studies
Several case studies have focused on the synthesis and evaluation of similar compounds with oxadiazole and triazole structures:
- Synthesis and Evaluation of Triazolo Derivatives : A study synthesized a series of triazolo derivatives and evaluated their anticancer properties against A549 and MCF-7 cell lines. The most promising derivatives showed IC50 values comparable to those of established chemotherapeutics .
- Mechanism-Based Approaches : Another study reviewed various oxadiazole derivatives' mechanisms of action against cancer cells, emphasizing their ability to inhibit key enzymes such as thymidylate synthase and HDACs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves coupling heterocyclic precursors (e.g., triazolo-pyridine and oxadiazole moieties) via nucleophilic substitution or amide bond formation. Key steps include:
- Temperature control : Reactions involving heterocycles often require precise thermal conditions (e.g., 60–80°C for cyclization steps) to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane or THF may be used for coupling reactions .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation. Purity is monitored via TLC or HPLC at each step .
Q. How can the structure of this compound be confirmed, and which analytical techniques are most reliable?
- Methodology : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the triazolo-pyridine, oxadiazole, and dihydrobenzodioxine moieties.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities.
- Elemental analysis : Validates empirical formula .
Q. What in silico tools are suitable for predicting physicochemical properties and drug-likeness?
- Methodology : Use platforms like SwissADME to assess:
- Lipophilicity (LogP): Predicts membrane permeability.
- Solubility : Critical for bioavailability; adjust substituents (e.g., methyl groups on oxadiazole) to balance hydrophilicity.
- Pharmacokinetic parameters : Bioavailability radar and BOILED-Egg model for absorption and blood-brain barrier penetration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Analog synthesis : Modify substituents (e.g., methyl on oxadiazole, dihydrobenzodioxine substituents) and compare activity in assays (e.g., enzyme inhibition, cytotoxicity).
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). Prioritize residues forming hydrogen bonds with the triazolo-pyridine core .
- Bioactivity assays : Pair SAR with in vitro models (e.g., cell-based assays for antimicrobial or anticancer activity) .
Q. How should contradictory data between in silico predictions and experimental results be resolved?
- Methodology :
- Re-evaluate computational models : Adjust force fields or parameters (e.g., protonation states in docking studies).
- Experimental validation : Repeat assays under standardized conditions (pH, temperature) and confirm compound stability via LC-MS.
- Meta-analysis : Compare with structurally similar compounds (e.g., triazolo-thiadiazine derivatives) to identify trends in bioactivity .
Q. What strategies are effective for improving metabolic stability and reducing hepatic clearance?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the carboxamide or dihydrobenzodioxine to enhance stability.
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., oxadiazole ring) using human liver microsomes.
- Isotope labeling : Track metabolic pathways via ¹⁴C or ³H isotopes .
Q. How can in vivo efficacy studies be designed to assess pharmacokinetics and toxicity?
- Methodology :
- Animal models : Use rodents for bioavailability (IV/PO dosing) and tissue distribution studies.
- Toxicokinetics : Monitor liver/kidney function markers (e.g., ALT, creatinine) and histopathology.
- Dose optimization : Apply allometric scaling from in vitro IC₅₀ values to establish safe therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
